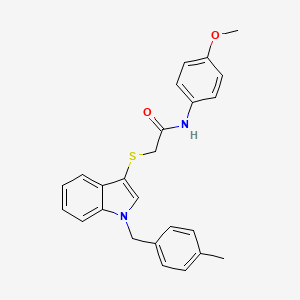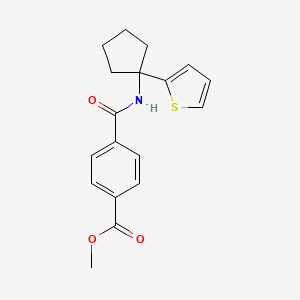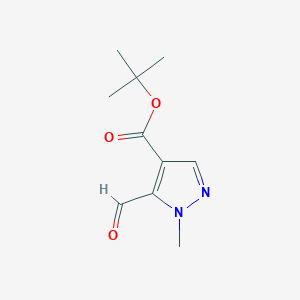![molecular formula C25H23N5O4S B2387927 2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1207042-91-8](/img/structure/B2387927.png)
2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Potential
The compound has been utilized in the synthesis of novel pyrazole derivatives. These derivatives exhibit significant anti-inflammatory activity, as demonstrated in studies involving carrageenan-induced rat paw edema. Notably, some of these compounds have shown to be less toxic and nearly devoid of ulcerogenic activity compared to standard drugs like phenylbutazone and indomethacin (El‐Hawash & El-Mallah, 1998).
Crystal Structure Analysis
The compound's derivatives have also been a subject of crystal structure analysis. For example, the crystal and molecular structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized from a related compound, has been determined through X-ray diffraction studies, highlighting its potential in structural chemistry (Prabhuswamy et al., 2016).
Reactivity and Mechanism Studies
The reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, related to the compound , has been explored, revealing an interesting reaction mechanism involving ANRORC rearrangement and N-formylation. This study provides insights into the chemical reactivity and potential applications of these compounds in organic synthesis (Ledenyova et al., 2018).
Investigation of Isostructural Derivatives
Research has also been conducted on isostructural derivatives of the compound, focusing on their synthesis and structural characterization. Such studies aid in understanding the chemical properties and potential applications of these derivatives in various fields of chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Ligand Synthesis for Metal Complexes
The compound's derivatives have been used as ligands in the synthesis of metal complexes. These studies are crucial in the field of coordination chemistry, exploring the binding interactions and potential applications of these complexes (Claramunt et al., 2003).
Biological Activity Studies
Some derivatives of the compound have been synthesized and tested for their antimicrobial activity. This research is significant in the field of medicinal chemistry, contributing to the development of new antibacterial and antifungal agents (Hassan, 2013).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-14-6-5-7-17(10-14)24-26-19(15(2)34-24)13-35-25-28-27-23(31)20-12-18(29-30(20)25)16-8-9-21(32-3)22(11-16)33-4/h5-12H,13H2,1-4H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNISPSBEIGLRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NNC(=O)C4=CC(=NN43)C5=CC(=C(C=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)







![Methyl (E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2387860.png)



![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)